M5 Subtype Selectivity Profile of ML380 Versus M1 and M3 mAChR Subtypes
ML380 demonstrates functional selectivity for the M5 mAChR subtype with EC50 values of 190 nM (human) and 610 nM (rat), while exhibiting only moderate selectivity versus M1 and M3 mAChR subtypes [1][2]. In contrast, the M5-selective orthosteric antagonist ML381 (VU0488130) displays no inhibitory activity against hM1–M4 receptors at concentrations up to 30 μM, representing a distinct selectivity profile suited for antagonism rather than potentiation [3]. For researchers requiring M5 potentiation, ML380 is the first CNS-penetrant PAM available for this receptor subtype [1].
| Evidence Dimension | M5 mAChR functional potency (EC50) |
|---|---|
| Target Compound Data | hM5 EC50 = 190 nM; rM5 EC50 = 610 nM |
| Comparator Or Baseline | ML381 (orthosteric antagonist): hM5 IC50 = 450 nM, Ki = 340 nM; no activity at hM1–M4 (IC50 >30 μM) |
| Quantified Difference | ML380 is a PAM (potentiates M5); ML381 is an antagonist (inhibits M5) — distinct modes of action for different experimental objectives |
| Conditions | CHO cells expressing recombinant human or rat M5 mAChR; functional calcium mobilization assays |
Why This Matters
This selectivity profile enables researchers to potentiate M5 receptor signaling without confounding activation of M1 and M3 subtypes, a critical distinction when investigating M5-specific roles in CNS physiology.
- [1] Gentry PR, et al. J Med Chem. 2014 Sep 25;57(18):7804-10. View Source
- [2] Berizzi AE, et al. Mol Pharmacol. 2016 Oct;90(4):427-36. View Source
- [3] Gentry PR, Kokubo M, Bridges TM, Kett NR, Harp JM, Cho HP, Smith E, Chase P, Hodder PS, Niswender CM, Daniels JS, Conn PJ, Wood MR, Lindsley CW. Discovery, synthesis and characterization of a highly muscarinic acetylcholine receptor (mAChR)-selective M5-orthosteric antagonist, VU0488130 (ML381): a novel molecular probe. ChemMedChem. 2014 Aug;9(8):1677-82. View Source
